molecular formula C14H16ClN B8224398 (R)-1,2-Diphenylethanamine hydrochloride

(R)-1,2-Diphenylethanamine hydrochloride

Cat. No.: B8224398
M. Wt: 233.73 g/mol
InChI Key: HIRAKLKRABLDCV-PFEQFJNWSA-N
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Description

®-1,2-Diphenylethanamine hydrochloride is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2-Diphenylethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1,2-diphenylethanone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of ®-1,2-Diphenylethanamine hydrochloride may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-1,2-Diphenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, imines, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

®-1,2-Diphenylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1,2-Diphenylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,2-Diphenylethanamine hydrochloride: The enantiomer of the ®-form, with different chiral properties.

    1,2-Diphenylethanone: The ketone precursor used in the synthesis of the amine.

    1,2-Diphenylethylamine: A related compound with similar structural features but different functional groups.

Uniqueness

®-1,2-Diphenylethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomerically pure compounds, such as asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R)-1,2-diphenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRAKLKRABLDCV-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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